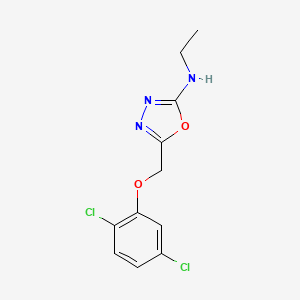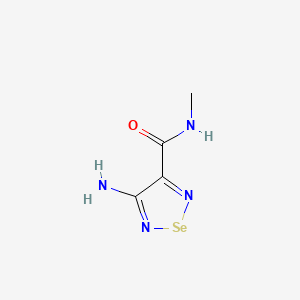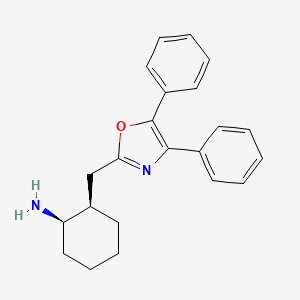
1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a dichlorophenoxy group attached to a methyl group, which is further connected to an oxadiazole ring substituted with an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which can be synthesized from p-dichlorobenzene through a series of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis . The 2,5-dichlorophenol is then reacted with chloromethyl methyl ether to form 2,5-dichlorophenoxy methyl chloride. This intermediate is further reacted with N-ethyl-1,3,4-oxadiazol-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2,5-Dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide
- 5-[(2,5-Dichlorophenoxy)methyl]-N-isopropyl-2-furamide
Uniqueness
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
40056-70-0 |
|---|---|
Fórmula molecular |
C11H11Cl2N3O2 |
Peso molecular |
288.13 g/mol |
Nombre IUPAC |
5-[(2,5-dichlorophenoxy)methyl]-N-ethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-2-14-11-16-15-10(18-11)6-17-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,14,16) |
Clave InChI |
QESFBFZETJDDBC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)






![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)


